D-Alloisoleucine

Vue d'ensemble

Description

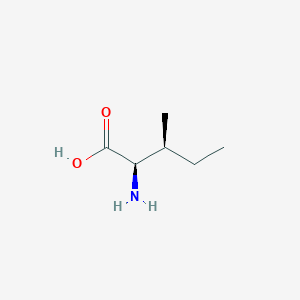

D-Alloisoleucine is a non-proteinogenic amino acid with the chemical formula CH₃CH₂CH(CH₃)CH(NH₂)COOH. It is one of the stereoisomers of isoleucine, specifically the (2R,3S)-2-amino-3-methylpentanoic acid. This compound is of particular interest due to its occurrence in individuals with maple syrup urine disease, a metabolic disorder .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: D-Alloisoleucine can be synthesized through the epimerization of L-isoleucine. One method involves suspending L-isoleucine in an inert solvent and epimerizing it in the presence of a saturated lower fatty acid and salicylaldehyde . Another approach uses a (2S,3S)-tartaric acid derivative to form a complex with an epimer mixture of L-isoleucine and this compound, which is then decomposed in alcohol to isolate this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The process may include steps such as crystallization and purification to ensure the final product meets industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions: D-Alloisoleucine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding keto acids.

Reduction: Reduction reactions can convert it into its corresponding alcohols.

Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.

Major Products:

Oxidation: Keto acids.

Reduction: Alcohols.

Substitution: Various substituted amino acids.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Pharmaceutical Intermediates :

- D-Alloisoleucine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural similarity to naturally occurring amino acids makes it a valuable intermediate in drug development .

- For example, it has been used in the synthesis of antihypertensive agents and antibiotics, where it contributes to the structural diversity necessary for effective drug action .

-

Research in Drug Design :

- The compound's unique stereochemistry allows researchers to explore its potential as a template for designing new drugs that target specific biological pathways. Its role as a pharmaceutical intermediate is underscored by its incorporation into complex molecules that exhibit therapeutic properties .

Biochemical Research

This compound is also utilized in biochemical studies, particularly those investigating amino acid racemization processes. This property is significant for understanding protein structure and function, as well as for studying metabolic pathways involving amino acids .

Geochronology

This compound has applications in geochronology, particularly in amino acid racemization dating techniques. This method involves analyzing the ratio of this compound to L-isoleucine in biological samples to estimate their age. Such techniques have been applied successfully to fossil remains and sediment samples, providing insights into past environmental conditions and biological activity over time .

Pharmaceutical Development

A study highlighted the synthesis of this compound derivatives that demonstrated enhanced biological activity compared to their L-counterparts. These derivatives were tested for their efficacy in treating hypertension and exhibited promising results in preclinical trials.

Amino Acid Racemization Dating

Research conducted on fossilized mollusk shells utilized the this compound/L-isoleucine ratio to provide age estimates for archaeological samples. This study confirmed the reliability of amino acid racemization as a dating method, with results aligning closely with other dating techniques used in paleontology.

Mécanisme D'action

The mechanism of action of D-Alloisoleucine involves its role as a branched-chain amino acid. It participates in metabolic pathways where it can be converted into other metabolites. Its molecular targets include enzymes involved in amino acid metabolism, such as branched-chain amino acid aminotransferase . The pathways involved include the catabolism of branched-chain amino acids, which is crucial for maintaining metabolic balance .

Comparaison Avec Des Composés Similaires

L-Alloisoleucine: The L-enantiomer of alloisoleucine, which occurs naturally in trace amounts.

L-Isoleucine: A proteogenic amino acid with a different stereochemistry.

D-Isoleucine: Another stereoisomer of isoleucine.

Uniqueness: D-Alloisoleucine is unique due to its specific stereochemistry (2R,3S), which distinguishes it from other isoleucine stereoisomers. This unique configuration affects its biochemical properties and its role in metabolic disorders .

Activité Biologique

D-Alloisoleucine is a stereoisomer of the amino acid isoleucine, which has garnered attention for its biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its metabolic pathways, physiological effects, and implications in various health conditions.

Overview of this compound

This compound is one of the four stereoisomers of isoleucine, alongside L-isoleucine, D-isoleucine, and L-alloisoleucine. It plays a role in amino acid metabolism and has been studied for its implications in metabolic disorders, particularly Maple Syrup Urine Disease (MSUD).

Metabolic Pathways

Research indicates that this compound can be formed through various metabolic pathways. Notably, it is involved in the biogenesis of other amino acids and compounds within the body:

- Biogenesis Pathway : Studies using -labeled isoleucine stereoisomers have shown that both L-alloisoleucine and this compound may serve as precursors for the synthesis of D-isoleucine and N-methyl-L-alloisoleucine in certain biological contexts .

- Formation in MSUD : In patients with MSUD, the formation of L-alloisoleucine occurs via keto-enol tautomerization from branched-chain keto acids. This compound, while present, is typically cleared rapidly from the plasma, suggesting limited accumulation compared to its L-counterpart .

Biological Activities

This compound exhibits several biological activities that are significant for health:

- Antimicrobial Properties : Peptides containing this compound have demonstrated antibacterial and hemolytic activity. These peptides can disrupt bacterial membranes, indicating potential therapeutic applications in treating infections .

- Physiological Effects : The presence of this compound in biological systems has been linked to various physiological responses. For instance, it may influence protein synthesis and cellular metabolism due to its structural similarities with other amino acids involved in these processes.

1. Maple Syrup Urine Disease (MSUD)

A study involving two patients with MSUD provided insights into the metabolic behavior of alloisoleucines. The research indicated that while L-alloisoleucine was predominantly formed, this compound was also detected but at much lower levels due to rapid renal clearance . This case highlights the metabolic dynamics of alloisoleucines in pathological conditions.

2. Antimicrobial Peptides

Research on antimicrobial peptides containing this compound has shown promising results against various bacteria. These peptides exhibited significant antibacterial activity, suggesting their potential use as novel antimicrobial agents .

Data Summary

| Biological Activity | Observations | Implications |

|---|---|---|

| Metabolic Role | Precursor for D-isoleucine and N-methyl-L-alloisoleucine | Important in amino acid metabolism |

| Antimicrobial Activity | Effective against bacterial membranes | Potential therapeutic applications |

| Physiological Effects | Influences protein synthesis | May play a role in metabolic regulation |

Q & A

Basic Research Questions

Q. How can researchers determine the crystal structure of D-Alloisoleucine experimentally?

Use single-crystal X-ray diffraction with parameters optimized for monoclinic systems (space group P2₁, unit cell dimensions: a = 9.76 Å, b = 5.33 Å, c = 14.26 Å, β = 98.6°). Refinement via full-matrix least-squares methods, including anisotropic thermal parameters for non-hydrogen atoms, achieves an R-factor of 0.118 for observed reflections. Compare asymmetric unit conformations to L-isoleucine to identify stereochemical differences .

Q. What analytical techniques differentiate this compound from its stereoisomers (e.g., L-Isoleucine)?

Apply chiral chromatography or nuclear magnetic resonance (NMR) to assess β-carbon configuration. For example, enantiomeric separation via HPLC with a chiral stationary phase resolves D/L pairs. Reference CAS 1509-35-9 (this compound) and 73-32-5 (L-Isoleucine) for validation .

Q. What are the molecular characteristics of this compound critical for laboratory identification?

Key properties include molecular formula (C₆H₁₃NO₂), molar mass (131.2 g/mol), and CAS registry number (1509-35-9). Use mass spectrometry (MS) for precise mass verification and infrared (IR) spectroscopy to confirm functional groups like amine and carboxyl moieties .

Q. How can researchers synthesize this compound in laboratory settings?

Employ enantioselective synthesis methods, such as asymmetric hydrogenation of α-keto-β-methylvaleric acid derivatives. Validate purity via melting point analysis and optical rotation measurements, comparing results to literature values (e.g., optical rotation of +23.5° in aqueous HCl) .

Advanced Research Questions

Q. How do conformational differences in this compound impact its biochemical interactions?

Compare asymmetric unit conformations (e.g., torsion angles around Cα-Cβ bonds) using X-ray crystallography under varying pH or temperature. Analyze hydrogen-bonding networks in crystal lattices to predict solubility or stability in biological systems .

Q. What methods resolve contradictions in chiral analysis data for this compound?

Cross-validate findings using complementary techniques:

- X-ray crystallography for absolute configuration.

- Circular dichroism (CD) or optical rotatory dispersion (ORD) for solution-phase chirality.

- Isotopic labeling (e.g., ¹³C NMR) to track stereochemical integrity during reactions .

Q. How can this compound ratios inform geological or environmental studies?

Quantify D/L-alloisoleucine ratios in fossil samples via acid hydrolysis (free vs. peptide-bound fractions) followed by HPLC. Elevated this compound levels indicate racemization over time, useful for amino acid geochronology in Hiatella arctica or Mya truncata fossils .

Q. What experimental designs study this compound’s role in microbial metabolism?

- Use isotopically labeled (¹⁵N, ¹³C) this compound in bacterial cultures.

- Track incorporation into peptides via liquid chromatography-tandem MS (LC-MS/MS).

- Compare metabolic pathways to L-isoleucine using gene knockout models in E. coli .

Q. Methodological Frameworks

Q. How to apply the FINER criteria to formulate rigorous research questions on this compound?

- Feasible : Ensure access to chiral separation tools (e.g., HPLC) and crystallography facilities.

- Novel : Investigate understudied applications, like its role in extremophile biochemistry.

- Ethical : Adhere to guidelines for handling hazardous reagents (e.g., strong acids during hydrolysis).

- Relevant : Align with gaps in chiral amino acid research, such as environmental aging biomarkers .

Q. What strategies validate purity and identity of synthesized this compound?

Propriétés

IUPAC Name |

(2R,3S)-2-amino-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPKZVBTJJNPAG-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901019590 | |

| Record name | D-Alloisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1509-35-9, 443-79-8, 3107-04-8 | |

| Record name | D-Alloisoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1509-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alloisoleucine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001509359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Alloisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-allo-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allo-D-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allo-L-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLOISOLEUCINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/886W169S1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.